![molecular formula C8H15NO2 B7950182 (Piperidin-3-yl)methyl acetate](/img/structure/B7950182.png)
(Piperidin-3-yl)methyl acetate
Overview
Description
(Piperidin-3-yl)methyl acetate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient synthesis methods for novel piperidine ring-modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate have been developed. These methods involve piperidine ring alkylation and/or acylation followed by lithium aluminum hydride reduction, yielding good yields and demonstrating significant modifications to improve efficiency (B. Ojo, 2012).
Synthesis of piperidine ring-modified thiopene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl(piperidin-2-yl)acetate has been achieved. The chemical structure of these compounds was established using mass spectrometry, NMR spectroscopy, and CHN elemental analysis (B. Ojo, 2012).
Studies on the molecular structure of various piperidine derivatives, such as (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane, have provided insights into their conformational properties. This information is crucial for understanding their potential applications in different fields, including medicinal chemistry (Li-min Yang et al., 2008).
Piperidine derivatives have been explored as inhibitors in biochemical processes. For instance, compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride have shown significant activity as acetylcholinesterase inhibitors, demonstrating their potential in treating conditions such as Alzheimer's disease (H. Sugimoto et al., 1995).
Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, compounds like 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones have been tested against various microbial organisms, showing promising antibacterial and antifungal activities (J. Thanusu et al., 2010).
Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron. This research highlights the potential application of these compounds in materials science and corrosion inhibition (S. Kaya et al., 2016).
Piperidine compounds have been investigated for their potential in treating psychiatric disorders, exploring their mechanism of action and distribution in the brain. This research provides insights into the neuropharmacological applications of piperidine derivatives (L. Abood et al., 1961).
properties
IUPAC Name |
piperidin-3-ylmethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKHWZYRRECBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Piperidin-3-yl)methyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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